molecular formula C11H21ClN2O3 B2774001 cis-Tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2h)-carboxylate hcl CAS No. 1958068-89-7

cis-Tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2h)-carboxylate hcl

Cat. No. B2774001
CAS RN: 1958068-89-7
M. Wt: 264.75
InChI Key: AUXXIKSVHUSTOA-DTWKUNHWSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrrolo[3,4-b][1,4]oxazine ring, which is a type of heterocyclic compound . The “cis-Tert-butyl” indicates the presence of a tert-butyl group in the cis configuration relative to another group on the molecule.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving cyclohexanes . The synthesis of such compounds often involves careful control of conditions to ensure the correct stereochemistry .


Molecular Structure Analysis

The molecule likely adopts a conformation that minimizes steric hindrance. For example, in disubstituted cyclohexanes, a conformation in which both substituents are equatorial will always be more stable than a conformation with both groups axial .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The oxazine ring, for instance, might undergo reactions typical of other heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the tert-butyl group could impact its solubility and reactivity .

Scientific Research Applications

Synthesis and Chemical Reactivity

Oxazines and related compounds, including benzoxazines, are pivotal in synthetic organic chemistry due to their versatile reactivity and potential as intermediates in the synthesis of a variety of complex molecules. Sainsbury (1991) reviewed the literature on 1,2-oxazines and 1,2-benzoxazines, highlighting their synthesis through the dehydration of dihydro-hydroxy-oxazines, obtained from cyclization reactions. These compounds serve as electrophiles in various synthetic routes, offering pathways to chiral synthons and demonstrating utility in general synthetic reactions. The review also discussed the importance of oxazinium salts in synthesis, showcasing the diverse chemical applications of oxazines in creating pharmacologically active molecules and other organic compounds Sainsbury, 1991.

Antioxidant Properties and Biological Activity

Related research on synthetic phenolic antioxidants, such as butylated hydroxytoluene (BHT), provides insights into the potential biological applications of structurally related compounds. Liu & Mabury (2020) summarized studies on the environmental occurrence, human exposure, and toxicity of SPAs, which share structural motifs with oxazine derivatives. This research indicates a potential for oxazine derivatives to possess antioxidant properties, contributing to their applications in extending product shelf life and possibly in pharmaceutical contexts where antioxidant activity is desirable Liu & Mabury, 2020.

properties

IUPAC Name

tert-butyl (4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3.ClH/c1-11(2,3)16-10(14)13-6-8-9(7-13)15-5-4-12-8;/h8-9,12H,4-7H2,1-3H3;1H/t8-,9+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXXSFBGCIOMAL-OULXEKPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)OCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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